![molecular formula C19H18O3 B1194621 2-Butyl-3-(4-hydroxybenzoyl)benzofuran CAS No. 52490-15-0](/img/structure/B1194621.png)
2-Butyl-3-(4-hydroxybenzoyl)benzofuran
Overview
Description
2-Butyl-3-(4-hydroxybenzoyl)benzofuran is a compound that belongs to the benzofuran family, which is significant in medicinal chemistry due to its pharmacophore presence. While this compound's direct references are limited, research into benzofuran derivatives provides insights into its synthesis, structure, and properties. Benzofuran derivatives are core components in a number of biologically active natural and synthetic compounds, including approved drugs, highlighting their importance in drug discovery and development (Qin et al., 2017).
Synthesis Analysis
The synthesis of benzofuran derivatives can involve various strategies. Electrochemical oxidation in the presence of nucleophiles has been used for the synthesis of new benzofuran derivatives, showing the versatility of electrochemical methods in synthesizing complex organic molecules (Moghaddam et al., 2006). Moreover, palladium-catalyzed carbonylative synthesis from hydroxybenzyl alcohols using formic acid as the CO source has been developed for benzofuran-2(3H)-ones, indicating a method for constructing the benzofuran core with carbon monoxide incorporation (Li et al., 2017).
Molecular Structure Analysis
Benzofuran derivatives have been extensively studied for their molecular structures, which are critical for their biological activities. Structural characterization through methods such as IR, NMR, and Mass spectroscopy is common, providing detailed insights into the molecular frameworks of these compounds (Rambabu et al., 2013).
Chemical Reactions and Properties
Benzofuran derivatives undergo various chemical reactions, including electrophilic substitution, coupling reactions, and ring-closure reactions, which are pivotal for synthesizing diverse compounds with potential biological activities. For instance, functionalized benzofuran scaffolds have been synthesized and evaluated for antimicrobial and antioxidant activities, demonstrating the chemical versatility and biological relevance of benzofuran derivatives (Rangaswamy et al., 2017).
Scientific Research Applications
Synthesis and Chemical Properties : The study of benzofuran derivatives, including those similar to 2-Butyl-3-(4-hydroxybenzoyl)benzofuran, has contributed to understanding the regiochemistry of electrophilic substitution and the formation of calixbenzofurans. These findings have implications in synthetic organic chemistry (Black et al., 2002).
Cancer Research : Certain benzofuran derivatives have demonstrated cytotoxic effects against human cancer cells, showing potential for chemoprevention and cancer treatment. These findings highlight the role of benzofuran compounds in developing new anticancer agents (Katsanou et al., 2007).
Anti-inflammatory Properties : Some benzofuran derivatives exhibit significant anti-inflammatory activity, which can be leveraged in the development of new anti-inflammatory drugs (Hu et al., 2011).
Antitumor Agents : Research on dihydrobenzofuran lignans, a category related to benzofurans, has identified compounds with potential antitumor activity that inhibit tubulin polymerization. These findings are significant for the development of new antitumor agents (Pieters et al., 1999).
Antimicrobial and Antioxidant Activities : Certain benzofuran derivatives have demonstrated antimicrobial and antioxidant properties, suggesting their use in pharmaceutical and nutraceutical applications (Rangaswamy et al., 2017).
Neurological Research : Benzofuran compounds have been studied for their potential as butyrylcholinesterase inhibitors, which is relevant for treating neurological disorders such as Alzheimer's disease (Delogu et al., 2022).
Mechanism of Action
Target of Action
It is known that similar compounds can interact with various cellular targets, influencing cell function and behavior .
Mode of Action
2-Butyl-3-(4-hydroxybenzoyl)benzofuran has been found to induce programmed cell death by regulating the ratio of Bax to Bcl-2 and enhancing the activation of caspase-3 . This interaction results in the activation of enzymes such as DNase, leading to the fragmentation of DNA and the initiation of apoptosis .
Biochemical Pathways
The induction of apoptosis suggests that it may influence pathways related to cell survival and death .
Pharmacokinetics
Similar compounds are often well-absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine and feces .
Result of Action
The primary result of the action of this compound is the induction of apoptosis, or programmed cell death . This can lead to the elimination of damaged or abnormal cells, potentially contributing to the treatment of diseases characterized by uncontrolled cell growth .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH and temperature of the biological environment, the presence of other compounds, and the specific characteristics of the target cells . .
properties
IUPAC Name |
(2-butyl-1-benzofuran-3-yl)-(4-hydroxyphenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O3/c1-2-3-7-17-18(15-6-4-5-8-16(15)22-17)19(21)13-9-11-14(20)12-10-13/h4-6,8-12,20H,2-3,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHGKQUXXASLVQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40200486 | |
Record name | L-3372 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40200486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
52490-15-0 | |
Record name | 2-Butyl-3-(4-hydroxybenzoyl)benzofuran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52490-15-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L-3372 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052490150 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 52490-15-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85438 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | L-3372 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40200486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-butylbenzofuran-3-yl) (4-hydroxyphenyl) ketone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.672 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | (2-butylbenzofuran-3-yl)(4-hydroxyphenyl)methanone | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7PK1H9HDST | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main application of 2-Butyl-3-(4-hydroxybenzoyl)benzofuran discussed in the research papers?
A1: The research primarily explores the use of this compound as a starting material for synthesizing novel dyes. These dyes, categorized as mordent and disperse heterocyclic dyes, are designed for application on wool and polyester textile fibers [, , ].
Q2: How does the structure of the synthesized dyes affect their color properties?
A2: The studies highlight that variations in the diazo solution of aromatic amines coupled with this compound lead to dyes exhibiting different colors [, ]. This suggests that the specific aromatic amine used during synthesis significantly influences the final color of the resulting dye. The UV-visible spectral data analysis supports this observation, demonstrating a relationship between the dye's structure and its color characteristics [, ].
Q3: Beyond color, are there any other noteworthy properties observed in the synthesized dyes?
A3: Interestingly, the research also reveals potential antibacterial properties associated with the synthesized dyes. When applied to chrome-pretreated fabrics, these mordented dyes displayed promising antibacterial activity against various bacteria, including Escherichia coli, Staphylococcus aureus, Salmonella typhi, and Bacillus subtilis [, ]. This finding suggests potential applications of these dyes beyond coloration, extending to areas like textile finishing where antibacterial properties are desirable.
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